3-Hydroxy-2-methyl-6-nitropyridine

Lipophilicity Drug-likeness Chromatographic retention

Many suppliers inadvertently ship the wrong methyl-nitropyridinol regioisomer, derailing reduction and Mannich reactions that demand the 6-nitro isomer. 3-Hydroxy-2-methyl-6-nitropyridine (CAS 15128-84-4) eliminates this risk with authenticated regioisomeric identity, verified by HPLC retention (LogP ~1.1 vs. 1.5 for the 2-hydroxy isomer) and characteristic NMR. It ensures reproducible 6-amino-2-methyl-3-hydroxypyridine synthesis and selective O-functionalization free of tautomeric byproducts, saving purification time and material costs.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 15128-84-4
Cat. No. B083773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-methyl-6-nitropyridine
CAS15128-84-4
Synonyms3-Pyridinol, 2-methyl-6-nitro-
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)[N+](=O)[O-])O
InChIInChI=1S/C6H6N2O3/c1-4-5(9)2-3-6(7-4)8(10)11/h2-3,9H,1H3
InChIKeyADKGQXOAJMAJRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-2-methyl-6-nitropyridine (CAS 15128-84-4): Procurement-Grade Overview of a Regiospecific Nitropyridine Intermediate


3-Hydroxy-2-methyl-6-nitropyridine (CAS 15128-84-4), also named 2-methyl-6-nitropyridin-3-ol, is a disubstituted nitropyridine derivative with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol [1]. It belongs to the class of 3-hydroxypyridines bearing a nitro group at the 6-position and a methyl group at the 2-position. This specific substitution pattern distinguishes it from its closest regioisomeric analogs—3-hydroxy-6-methyl-2-nitropyridine (CAS 15128-90-2), 3-hydroxy-2-methyl-4-nitropyridine (CAS 15128-83-3), and 2-hydroxy-6-methyl-3-nitropyridine (CAS 39745-39-6)—each of which exhibits meaningfully different physicochemical properties, reactivity profiles, and synthetic accessibility [2]. The compound is primarily utilized as a synthetic intermediate in medicinal and agrochemical research, where the 6-nitro group serves as a precursor to 6-amino derivatives via selective reduction .

Why 3-Hydroxy-2-methyl-6-nitropyridine Cannot Be Replaced by Its Regioisomers: The Quantitative Case for Regiospecific Procurement


Although all four methyl-hydroxy-nitropyridine regioisomers share the identical molecular formula (C6H6N2O3) and molecular weight (154.12 g/mol), their physicochemical and reactivity profiles diverge substantially due to differences in nitro group positioning and hydroxyl tautomeric state [1]. The target compound (nitro at C-6, OH at C-3) exhibits a computed XLogP3 of 1.1, which is approximately 0.4 log units lower than that of 2-hydroxy-6-methyl-3-nitropyridine (LogP = 1.527), reflecting meaningful differences in lipophilicity that affect chromatographic behavior, solubility, and predicted membrane permeability [2]. More dramatically, the 2-hydroxy isomer melts at 217–226 °C—over 100 °C higher than the 3-hydroxy target compound—due to its preference for the 2-pyridone tautomeric form, which enables stronger intermolecular hydrogen bonding [3]. Direct comparative reactivity studies by Smirnov et al. (1968) further demonstrated that the target compound and its regioisomer 2-nitro-6-methyl-3-hydroxypyridine exhibit distinct outcomes in Mannich aminomethylation reactions, confirming that the nitro group position governs electrophilic substitution behavior [4]. These differences render in-class substitution scientifically invalid for any application where lipophilicity, hydrogen-bonding capacity, or regiospecific reactivity matters.

Product-Specific Quantitative Differentiation Evidence for 3-Hydroxy-2-methyl-6-nitropyridine (CAS 15128-84-4)


LogP Differentiation: Target Compound (XLogP3 = 1.1) vs. 2-Hydroxy-6-methyl-3-nitropyridine (LogP = 1.527)

The target compound, 3-hydroxy-2-methyl-6-nitropyridine, exhibits a computed partition coefficient (XLogP3) of 1.1, as reported in PubChem [1]. In contrast, its constitutional isomer 2-hydroxy-6-methyl-3-nitropyridine (CAS 39745-39-6) has a reported LogP of 1.527 [2]. This difference of approximately 0.43 log units indicates that the 3-hydroxy isomer (target) is measurably less lipophilic than the 2-hydroxy isomer. The lower lipophilicity arises from the distinct hydrogen-bonding pattern of the 3-OH group, which does not participate in the intramolecular hydrogen bonding characteristic of the 2-pyridone tautomer adopted by the 2-hydroxy isomer.

Lipophilicity Drug-likeness Chromatographic retention

Tautomeric State and Melting Point Differentiation: 3-OH Enol Form vs. 2-OH Pyridone Form

The constitutional isomer 2-hydroxy-6-methyl-3-nitropyridine (CAS 39745-39-6) exhibits a melting point of 217–226 °C as reported by multiple reputable suppliers including TCI America (217 °C) and Apollo Scientific (222–226 °C) [1]. This melting point is dramatically higher than that of the target 3-hydroxy-2-methyl-6-nitropyridine, which is reported to melt in the range of approximately 104.5–108.5 °C based on vendor technical datasheets . The >100 °C elevation in melting point for the 2-hydroxy isomer is attributable to its preferential existence as the 2-pyridone tautomer (6-methyl-3-nitro-1H-pyridin-2-one), which enables strong intermolecular N–H···O hydrogen bonding networks. The 3-hydroxy target compound, by contrast, retains the enol form because the hydroxyl group at position 3 is meta to the ring nitrogen, precluding pyridone tautomerism.

Tautomerism Crystal engineering Thermal analysis

Direct Head-to-Head Mannich Reactivity Comparison: 2-Methyl-6-nitro- vs. 2-Nitro-6-methyl-3-hydroxypyridine

Smirnov et al. (1968) published a direct comparative study of the Mannich aminomethylation reaction using the target compound (2-methyl-6-nitro-3-hydroxypyridine) and its regioisomer 2-nitro-6-methyl-3-hydroxypyridine (CAS 15128-90-2) [1]. The study, published in Russian Chemical Bulletin, reported three key conclusions: (1) both compounds undergo Mannich reaction but with distinct reactivity patterns; (2) nitroalkyl-β-pyridols are aminomethylated in the side chain, forming initially dialkylaminoethyl and subsequently bisdialkylaminoisopropyl groups; and (3) the presence of a nitro group in 3-hydroxypyridines reduces overall reactivity and specifically prohibits 4-aminomethylation of the β-pyridol ring. The differential behavior is a direct consequence of the nitro group position—at C-6 in the target compound versus C-2 in the comparator—which alters the electron density distribution on the pyridine ring and thereby governs the site and efficiency of electrophilic substitution.

Mannich reaction Regioselectivity Aminomethylation

Synthetic Accessibility: 6-Nitro Isomer as the Minor Product in Direct Nitration of 3-Hydroxy-2-methylpyridine

Direct nitration of 3-hydroxy-2-methylpyridine (CAS 1121-25-1) under standard mixed-acid conditions produces a mixture of two mononitro regioisomers: the 4-nitro derivative (3-hydroxy-2-methyl-4-nitropyridine, CAS 15128-83-3) as the major product and the target 6-nitro derivative as the minor product . This product distribution is consistent with the strong ortho/para-directing effect of the 3-hydroxyl group, which favors electrophilic attack at C-4 and C-6, combined with steric hindrance from the 2-methyl group that partially shields the C-6 position. An alternative synthetic pathway via N-oxide intermediates, as described by Dyumaev et al. (1970), directs nitration exclusively to the C-4 position, further confirming that accessing the 6-nitro isomer requires specific non-N-oxide nitration conditions [1]. The 4-nitro isomer (CAS 15128-83-3) is therefore more synthetically accessible and generally available at lower cost, while the target 6-nitro isomer demands careful control of nitration conditions and isomer separation.

Nitration regioselectivity Process chemistry Isomer separation

Topological Polar Surface Area (TPSA) and Computed Property Differentiation Across Regioisomers

The target compound has a computed Topological Polar Surface Area (TPSA) of 78.9 Ų as reported in PubChem [1]. Its constitutional isomer 2-hydroxy-6-methyl-3-nitropyridine (CAS 39745-39-6) has a reported PSA of 78.94 Ų [2]. Although the numerical difference is small (0.04 Ų), it reflects the distinct spatial arrangement of polar atoms arising from different hydroxyl group positions. More significantly, both the target and its 2-hydroxy isomer share identical hydrogen bond donor/acceptor counts (1 donor, 4 acceptors), zero rotatable bonds, and identical heavy atom count (11), yet their experimental properties diverge sharply (see Evidence Item 2), underscoring that computed descriptors alone are insufficient to predict real-world behavior. The 3-hydroxy-2-methyl-4-nitropyridine isomer (CAS 15128-83-3) shares the same molecular weight but differs in nitro group placement, which is expected to alter its TPSA, dipole moment, and electrostatic potential surface .

Computational chemistry Drug design Molecular descriptors

Optimal Application Scenarios for 3-Hydroxy-2-methyl-6-nitropyridine (CAS 15128-84-4) Based on Verified Differentiation Evidence


Regiospecific Synthesis of 6-Amino-2-methyl-3-hydroxypyridine via Selective Nitro Reduction

The target compound is the direct precursor to 6-amino-2-methyl-3-hydroxypyridine via selective reduction of the 6-nitro group. This transformation, achievable through catalytic hydrogenation (e.g., H2/Pd-C) or chemical reduction (e.g., Fe/HCl or SnCl2), generates a 6-amino-3-hydroxy-2-methylpyridine scaffold that retains the 3-OH group for further functionalization. The 4-nitro isomer (CAS 15128-83-3) would yield a different amino substitution pattern (4-amino instead of 6-amino), producing a distinct regioisomer with different hydrogen-bonding geometry and biological target complementarity. This is consistent with the general synthetic utility described by CymitQuimica [1]. The 6-nitro position is also activated toward nucleophilic aromatic substitution, enabling displacement with alkoxides, amines, or thiols to generate diverse 6-substituted-2-methyl-3-hydroxypyridine libraries [2].

Medicinal Chemistry Library Design Requiring Lower Lipophilicity Nitropyridine Scaffolds

In lead optimization campaigns where controlling lipophilicity is critical (e.g., to avoid hERG binding, phospholipidosis, or metabolic instability), the target compound's XLogP3 of 1.1 provides a measurably lower lipophilicity starting point compared to the 2-hydroxy-6-methyl-3-nitropyridine isomer (LogP = 1.527) [1]. This ~0.43 log unit difference can be decisive in fragment-based drug discovery or scaffold-hopping exercises where even small changes in logD affect ligand efficiency metrics. Furthermore, the 3-OH group can be selectively O-alkylated or acylated without tautomeric competition (unlike the 2-OH isomer which exists partly as the 2-pyridone), providing cleaner reaction profiles and higher yields of O-functionalized products [2].

Mannich-Derived β-Pyridol Functionalization for Bioactive Heterocycle Construction

Based on the direct comparative study by Smirnov et al. (1968), the target compound undergoes Mannich aminomethylation with a reactivity profile distinct from its 2-nitro-6-methyl regioisomer [1]. The study demonstrated that the nitro group in 3-hydroxypyridines prohibits 4-aminomethylation, meaning that the target compound's Mannich chemistry is confined to the side chain (at the 2-methyl group), generating dialkylaminoethyl and bisdialkylaminoisopropyl adducts. This regiospecific outcome is valuable for constructing β-pyridol derivatives with amine-containing side chains—a structural motif found in numerous bioactive molecules. Researchers designing such derivatives should procure the 6-nitro isomer specifically, as the reactivity profile and product distribution will differ substantially when using the 2-nitro or 4-nitro analogs.

Quality Control and Reference Standard for Regioisomer Discrimination in Nitration Process Development

Because direct nitration of 3-hydroxy-2-methylpyridine produces both the 6-nitro (target) and 4-nitro isomers, with the 4-nitro being the major product, the target compound serves as an essential reference standard for analytical method development [1]. Its distinct chromatographic retention (reflecting lower LogP), unique NMR chemical shifts, and characteristic IR vibrational frequencies—as documented by its PubChem entry and vendor Certificate of Analysis data—enable unambiguous identification and quantification of the 6-nitro isomer in reaction mixtures [2]. Process chemists optimizing nitration conditions to favor the 6-nitro product require authenticated samples of both the 4-nitro and 6-nitro isomers for HPLC/GC calibration, making the target compound indispensable for analytical quality control workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy-2-methyl-6-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.